1,4,5-Oxadiazepane hydrochloride

Description

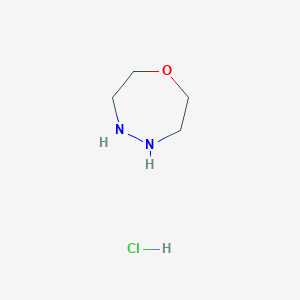

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,4,5-oxadiazepane;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.ClH/c1-3-7-4-2-6-5-1;/h5-6H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNQWIZFPRGIKFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCNN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Heterocyclic Compounds and Their Significance in Chemical and Biological Sciences

Heterocyclic compounds are a vast and diverse class of organic molecules that are fundamental to the sciences. derpharmachemica.comopenaccessjournals.com These compounds are characterized by a cyclic structure containing at least one atom other than carbon within the ring. study.com This "heteroatom" is most commonly nitrogen, oxygen, or sulfur. derpharmachemica.comstudy.com The term "heterocyclic" itself is derived from the Greek words heteros (meaning 'different') and kyklos (meaning 'circle'). study.com

The significance of heterocyclic compounds is immense, largely due to their widespread presence in biological systems and their extensive application in medicinal chemistry. derpharmachemica.comnveo.org They are integral components of essential biomolecules, including nucleic acids (DNA and RNA), vitamins, and hormones. derpharmachemica.comnveo.org In fact, it is estimated that over 90% of new drugs contain a heterocyclic moiety, highlighting their critical role in pharmaceutical development. study.comnveo.org The presence of heteroatoms imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. openaccessjournals.comstudy.com Consequently, heterocycles are found in a wide array of biologically active compounds, including those with antibacterial, antifungal, anti-inflammatory, and anticancer properties. derpharmachemica.comnveo.org Their structural diversity and functional versatility make them a cornerstone of modern organic and medicinal chemistry. derpharmachemica.com

The Unique Architectural Features and Conformational Aspects of the Seven Membered 1,4,5 Oxadiazepane Ring System

1,4,5-Oxadiazepane (B1588983) hydrochloride is a seven-membered heterocyclic compound featuring one oxygen and two nitrogen atoms within its ring structure. The hydrochloride salt form typically enhances its solubility in water. The core of this molecule is the hexahydro-1,4,5-oxadiazepine ring system.

Seven-membered rings are inherently more flexible than their five- or six-membered counterparts, leading to a more complex conformational landscape. While specific experimental data on the conformational analysis of the 1,4,5-oxadiazepane ring is not extensively documented, its preferences can be inferred from the principles governing other seven-membered heterocyclic systems. These rings can adopt various conformations to minimize steric and torsional strain, including several chair, boat, and twist-boat forms. Computational methods, such as molecular dynamics (MD) simulations, are valuable tools for exploring this flexibility and identifying the most stable conformers. The specific arrangement of atoms and the presence of substituents on the ring will ultimately determine the preferred conformation, which in turn influences the molecule's reactivity and properties.

Table 1: General Properties of 1,4,5-Oxadiazepane Hydrochloride

| Property | Value |

| IUPAC Name | 1,4,5-oxadiazepane;hydrochloride |

| Molecular Formula | C4H11ClN2O |

| Molecular Weight | 138.6 g/mol |

| InChI Key | WNQWIZFPRGIKFL-UHFFFAOYSA-N |

| Physical Form | Powder |

This data is compiled from publicly available chemical databases. americanelements.comsigmaaldrich.com

Table 2: Potential Conformations of the 1,4,5-Oxadiazepane Ring

| Conformation | General Stability Characteristics |

| Chair | Generally one of the more stable forms, minimizing angle and torsional strain. |

| Boat | Higher in energy due to some eclipsing interactions. |

| Twist-Boat | A flexible intermediate form between boat and chair conformations. |

| Twist-Chair | Often the most stable conformation for similar seven-membered rings. |

Historical Context and Early Discoveries Pertaining to Oxadiazepine Derivatives

Established Methodologies for the 1,4,5-Oxadiazepane (B1588983) Core Synthesis

The primary route to the 1,4,5-oxadiazepane core involves the creation of a protected intermediate, 4,5-diacyl- google.commdpi.comresearchgate.net-oxadiazepine, which is then converted to the desired compound. google.com This approach allows for controlled reactions and purification before the final deprotection stage.

Cyclization Reactions Utilizing N,N′-Diacylhydrazines and 2,2′-Disubstituted Diethyl Ethers

A significant advancement in the synthesis of the 1,4,5-oxadiazepane core involves the cyclization of N,N′-diacylhydrazines with 2,2′-disubstituted diethyl ethers. google.com This reaction forms the seven-membered 4,5-diacyl- google.commdpi.comresearchgate.net-oxadiazepine ring structure. It has been found that conducting this synthesis in specific organic, polar solvents can markedly improve both the yield and purity of the resulting product. google.com

The key starting materials for the cyclization are an N,N′-diacylhydrazine, such as N,N′-diacetylhydrazine, and a 2,2′-disubstituted diethyl ether, for example, 2,2′-dichlorodiethyl ether. google.comgoogle.com The stoichiometry of the reactants is crucial for optimizing the reaction. It is preferable to use an excess of the diethyl ether derivative, typically ranging from 1.5 to 4 equivalents for each equivalent of the N,N′-diacylhydrazine. google.com The reaction is also carried out with an excess of base. google.com

Table 1: Reactant Stoichiometry for 4,5-diacyl- google.commdpi.comresearchgate.net-oxadiazepine Synthesis

| Reactant | Recommended Stoichiometry (relative to N,N'-diacylhydrazine) | Reference |

|---|---|---|

| 2,2′-Disubstituted Diethyl Ether | 1.5 to 4 equivalents | google.com |

| Base | Excess | google.com |

The choice of solvent, base, and temperature significantly influences the outcome of the cyclization. The use of polar organic solvents is a key factor in improving the process. google.com

Solvent Systems : High-polarity solvents such as dimethyl sulfoxide (B87167) (DMSO) and sulfolane (B150427) are particularly effective. google.comgoogle.com N-methylpyrrolidone (NMP) is also a suitable polar solvent for this reaction. google.com

Base Catalysis : Strong bases are employed to facilitate the reaction. Finely pulverized potassium hydroxide (B78521) (85%) and aqueous solutions of potassium hydroxide (50-60%) are commonly used. google.comgoogle.com

Temperature Regimes : The reaction is performed at elevated temperatures. The specific temperature can vary depending on the chosen solvent and reactants, with examples ranging from 70°C to 125°C. google.comgoogle.com The reaction mixture is typically held at the target temperature for a period of 2 to 6 hours. google.comgoogle.com

Table 2: Exemplary Reaction Conditions for Cyclization

| Solvent | Base | Temperature | Duration | Reference |

|---|---|---|---|---|

| Dimethyl Sulfoxide (DMSO) | Potassium Hydroxide (85%, pulverized) | 70-75°C | 2 hours | google.com |

| Sulfolane | Potassium Hydroxide (95%) | 120-125°C | >3 hours | google.com |

| Water/Chlorobenzene (B131634) (biphasic) | Potassium Hydroxide (60% aq.) | 90-100°C | 4 hours | google.com |

Subsequent Deprotection Strategies for Amine Functionality

Following the successful synthesis and isolation of the 4,5-diacyl- google.commdpi.comresearchgate.net-oxadiazepine intermediate, the acyl protecting groups on the nitrogen atoms must be removed to yield the free amine. google.comgoogle.com This deprotection is a critical step to afford the final target compound.

A robust and widely used method for the deacylation is treatment with a hydrohalic acid. google.comgoogle.com This process directly converts the diacyl intermediate into the corresponding hydrogen halide salt of 1,4,5-oxadiazepane. google.com To produce 1,4,5-Oxadiazepane hydrochloride, anhydrous hydrogen chloride is the reagent of choice. google.com

Base-Mediated Deprotection Protocols

The removal of the acyl protecting groups from the 4,5-diacyl- google.comrsc.orgnih.gov-oxadiazepane intermediate is a critical step in the synthesis of 1,4,5-Oxadiazepane. Base-mediated deprotection has been established as a viable alternative to acidic hydrolysis.

A common method involves the treatment of the diacyl intermediate, such as 4,5-diacetyl- google.comrsc.orgnih.gov-oxadiazepane, with a strong base like potassium hydroxide. google.comepo.org The reaction is typically carried out in a polar solvent at elevated temperatures. For instance, a mixture of 4,5-diacetyl- google.comrsc.orgnih.gov-oxadiazepane in a solution of potassium acetate (B1210297) and water can be treated with an aqueous solution of potassium hydroxide. google.com The reaction proceeds at temperatures ranging from 90 to 100°C for several hours. google.com In some protocols, sulfolane is used as the solvent, and the reaction is conducted at even higher temperatures, between 120-125°C. epo.org The use of a phase transfer catalyst, such as tetramethylammonium (B1211777) chloride, can also be employed to facilitate the reaction. epo.org The resulting free base, 1,4,5-Oxadiazepane, can then be isolated and subsequently treated with hydrochloric acid to form the hydrochloride salt. The yields for the base-mediated deprotection and subsequent salt formation are generally reported to be in the range of 60 to 95%, with the purity of the final product being around 90%. google.com

Below is a table summarizing typical conditions for base-mediated deprotection:

| Base | Solvent(s) | Temperature | Reaction Time | Yield (%) | Purity (%) | Reference |

| Potassium Hydroxide | Water, Potassium Acetate | 90-100°C | 4 hours | 80.9 | ~90 | google.com |

| Potassium Hydroxide | Sulfolane, Water | 120-125°C | 3 hours | - | - | epo.org |

| Potassium Hydroxide | Water | 95-110°C | 5 hours | 33.6 | ~90 | google.com |

Purification Techniques for Intermediate and Final Products

The purity of both the intermediate 4,5-diacyl- google.comrsc.orgnih.gov-oxadiazepane and the final this compound is crucial for their subsequent use. Several purification techniques are employed throughout the synthetic process.

For the intermediate, precipitation and crystallization are common methods. After the initial cyclization reaction, the 4,5-diacyl- google.comrsc.orgnih.gov-oxadiazepine can be precipitated from the reaction mixture by the addition of an alcohol, such as isopropanol (B130326) or n-pentanol. google.com The resulting solid is then isolated by filtration and washed to remove impurities. google.com This process can yield the intermediate in purities exceeding 95%. google.com

Extraction is another key technique, particularly for the isolation of the free base, 1,4,5-Oxadiazepane, after the deprotection step. Solvents like chlorobenzene are used to extract the product from the aqueous reaction mixture. google.comepo.org The organic extracts are then combined, and the solvent is removed, often by evaporation, to yield the purified free base.

The final product, this compound, is typically purified by crystallization . After the reaction of the free base with hydrochloric acid, the resulting salt can be crystallized from a suitable solvent, such as a mixture of diethylene glycol and methyl acetate. google.com The purified hydrochloride salt is then collected by filtration, washed with a cold solvent, and dried. google.com

Novel and Emerging Synthetic Approaches for 1,4,5-Oxadiazepane Scaffolds

Research into the synthesis of 1,4,5-oxadiazepane and its derivatives is ongoing, with a focus on developing more efficient, environmentally friendly, and versatile methods.

Enzymatic Catalysis in Oxadiazepane Synthesis

The application of enzymatic catalysis in the synthesis of heterocyclic compounds is a growing field, offering potential for high selectivity and milder reaction conditions. While specific enzymatic methods for the direct synthesis of this compound are not yet well-documented in publicly available literature, a patent mentions the preparation of 1-oxygen-4,5-diazacycloheptane through "enzyme catalysis hydrolysis," suggesting the potential for enzymatic deacylation of the N,N'-diacyl intermediate. google.com This approach could offer a greener alternative to the use of strong acids or bases for deprotection.

Alternative Cyclization Strategies for Ring Formation

Beyond the traditional condensation of a diacylhydrazine with a disubstituted diethyl ether, alternative strategies for the formation of the 1,4,5-oxadiazepane ring are being explored. One such method involves the intramolecular cyclization of N-alkyl-N'-(2-hydroxyethyl)hydrazines. ontosight.ai This approach offers a different disconnection and starting materials for constructing the seven-membered ring. Another potential route is the intramolecular cyclization of N-(2-hydroxybenzoyl)hydrazones, which has been shown to produce benzo-1,3,4-oxadiazepine derivatives, a related but distinct scaffold. um.edu.my Further research is needed to adapt these and other cyclization strategies for the efficient synthesis of the 1,4,5-oxadiazepane core.

Stereoselective and Asymmetric Synthesis of 1,4,5-Oxadiazepane Derivatives

The development of stereoselective and asymmetric methods for the synthesis of 1,4,5-oxadiazepane derivatives is of great interest for the preparation of chiral molecules with potential pharmaceutical applications. While specific literature on the asymmetric synthesis of this compound is scarce, research on related chiral 1,4-oxazepane (B1358080) scaffolds provides insights into potential strategies. For example, methods have been developed for the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from polymer-supported homoserine. rsc.org These approaches, however, can result in mixtures of diastereomers. rsc.org The development of organocatalytic [4+2] cycloaddition reactions has also been successful in producing chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spirocyclic scaffolds with excellent diastereoselectivity and good enantioselectivity, suggesting that similar catalytic systems could potentially be adapted for the asymmetric synthesis of 1,4,5-oxadiazepane derivatives. nih.gov

Derivatization Strategies for Functionalization of the 1,4,5-Oxadiazepane Core

The 1,4,5-Oxadiazepane scaffold possesses two secondary amine functionalities, making it amenable to a variety of derivatization reactions to create a library of functionalized compounds. The basic nature of the nitrogen atoms allows for participation in common organic reactions such as alkylation and acylation. ontosight.ai These reactions can be used to introduce a wide range of substituents, thereby modifying the physicochemical and biological properties of the core structure. The development of efficient and selective derivatization protocols is crucial for exploring the full potential of the 1,4,5-oxadiazepane scaffold in various applications.

N-Alkylation and Acylation Reactions on the Nitrogen Heteroatoms

The nitrogen atoms at the 1- and 4-positions of the 1,4,5-oxadiazepane ring are key handles for structural modification through N-alkylation and N-acylation reactions. These reactions are fundamental for building more complex molecules and for modulating the compound's properties.

N-alkylation is typically achieved by treating the parent 1,4,5-oxadiazepane with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the extent of alkylation and to avoid side reactions. For instance, using a bulky, non-nucleophilic base can favor mono-alkylation.

N-acylation is readily accomplished by reacting the 1,4,5-oxadiazepane with an acyl chloride or an acid anhydride. These reactions are often high-yielding and provide stable amide derivatives. The resulting acyl groups can influence the conformation of the seven-membered ring and can also serve as protecting groups.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide | N-Methyl-1,4,5-oxadiazepane |

| N-Acylation | Acetyl chloride | N-Acetyl-1,4,5-oxadiazepane |

Introduction of Diverse Substituents at Carbon Ring Positions

The introduction of substituents at the carbon atoms of the 1,4,5-oxadiazepane ring allows for the fine-tuning of its steric and electronic properties. Strategies for such functionalization often involve starting with substituted building blocks. For example, the synthesis can be initiated from a substituted epoxide or aziridine, which will result in a substituted 1,4,5-oxadiazepane ring.

Another approach involves the deprotonation of a C-H bond adjacent to a nitrogen atom using a strong base, followed by quenching with an electrophile. The feasibility of this approach depends on the acidity of the targeted C-H bond, which can be influenced by the presence of other functional groups.

Protective Group Chemistry in 1,4,5-Oxadiazepane Synthesis and Stability

Protecting group chemistry is a critical aspect of the synthesis of complex 1,4,5-oxadiazepane derivatives. The nitrogen atoms are often protected to prevent their participation in unwanted side reactions during the functionalization of other parts of the molecule.

Commonly used protecting groups for the nitrogen atoms include benzyloxycarbonyl (Cbz), tert-butyloxycarbonyl (Boc), and benzyl (B1604629) (Bn) groups. The choice of the protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal. For instance, the Boc group is readily removed under acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis. The stability of the 1,4,5-oxadiazepane ring itself can also be influenced by the presence of these protecting groups.

Reactivity and Chemical Transformations of this compound

The reactivity of the 1,4,5-oxadiazepane ring system is characterized by the interplay of its three heteroatoms. The hydrochloride salt form can influence the reactivity by protonating the nitrogen atoms, thereby modifying their nucleophilicity.

Oxidation and Reduction Pathways

The nitrogen and carbon atoms of the 1,4,5-oxadiazepane ring can undergo oxidation reactions. For example, the secondary amine groups can be oxidized to hydroxylamines or nitrones under controlled conditions. Oxidation of the carbon atoms can lead to the formation of lactams.

Reduction reactions are also important transformations. The amide groups in acylated 1,4,5-oxadiazepanes can be reduced to the corresponding amines using strong reducing agents like lithium aluminum hydride (LiAlH4). This provides a route to N-alkylated derivatives that may not be accessible through direct alkylation.

| Transformation | Reagent Example | Product Type |

| Oxidation of N-H | m-CPBA | N-Hydroxy-1,4,5-oxadiazepane |

| Reduction of C=O | LiAlH4 | N-Ethyl-1,4,5-oxadiazepane |

Nucleophilic and Electrophilic Substitution Reactions on the Ring System

The 1,4,5-oxadiazepane ring can participate in both nucleophilic and electrophilic substitution reactions. The nitrogen atoms are nucleophilic and can react with a variety of electrophiles, as discussed in the context of N-alkylation and N-acylation.

Electrophilic substitution on the carbon atoms is generally difficult due to the electron-withdrawing nature of the adjacent heteroatoms. However, if the ring is activated by the presence of electron-donating groups, such reactions may become feasible.

Nucleophilic substitution reactions can occur at carbon atoms bearing a suitable leaving group. For instance, a halogenated 1,4,5-oxadiazepane derivative can react with nucleophiles to displace the halide and introduce a new functional group.

Ring-Opening and Rearrangement Reactions

The 1,4,5-oxadiazepane ring can undergo ring-opening reactions under certain conditions. For example, reductive cleavage of the N-O bond can be achieved using reducing agents like zinc in acetic acid or through catalytic hydrogenation. This can lead to the formation of acyclic amino alcohol derivatives.

Rearrangement reactions of the 1,4,5-oxadiazepane ring system are less common but can be induced under thermal or photochemical conditions. These rearrangements can lead to the formation of other heterocyclic systems, providing pathways to novel molecular scaffolds. The specific nature of the rearrangement would be highly dependent on the substitution pattern of the ring.

Exploration of 1,4,5-Oxadiazepane as a Privileged Scaffold for Bioactive Molecules

The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the design of novel bioactive compounds. The 1,4,5-oxadiazepane nucleus has been identified as such a scaffold, demonstrating its utility as a building block in the synthesis of biologically active molecules. biosynth.com Its heterocyclic nature, containing both hydrogen bond donors and acceptors, allows for diverse interactions with biological macromolecules.

The synthesis of 1,4,5-oxadiazepane derivatives often involves the reaction of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers, followed by deacylation with a hydrohalic acid. google.com This process yields the this compound salt, a versatile intermediate for further chemical modifications. google.com The ability to introduce a variety of substituents onto the oxadiazepane ring allows for the fine-tuning of its physicochemical properties and biological activity.

The versatility of the 1,4,5-oxadiazepane scaffold is further highlighted by its use as an intermediate in the preparation of herbicides, showcasing its broader applicability in agrochemicals beyond its role in pharmaceuticals. google.com This dual utility underscores the structural and synthetic importance of this heterocyclic system.

Antimicrobial Activity Studies

The emergence of multidrug-resistant microbial strains necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Derivatives of the 1,4,5-oxadiazepane scaffold have been investigated for their potential to address this growing public health concern.

Recent studies have demonstrated that certain 1,4,5-oxadiazepane derivatives exhibit significant antibacterial properties. Specifically, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, including pathogenic strains such as Salmonella typhi, Bacillus subtilis, and Staphylococcus aureus. nih.govresearchgate.net

The antibacterial activity of these derivatives is influenced by the nature of the substituents on the oxadiazepane ring. This structure-activity relationship is a key area of ongoing research to optimize the antimicrobial potency of these compounds.

Table 1: Reported Antibacterial Activity of 1,4,5-Oxadiazepane Derivatives

| Bacterial Strain | Gram Stain | Reported Activity of Derivatives |

| Salmonella typhi | Negative | Significant antibacterial properties observed. nih.gov |

| Bacillus subtilis | Positive | Significant antibacterial properties observed. researchgate.net |

| Staphylococcus aureus | Positive | Significant antibacterial properties observed. nih.gov |

This table is for illustrative purposes and is based on available research. Specific activity levels can vary depending on the exact derivative.

The precise molecular mechanisms by which 1,4,5-oxadiazepane derivatives exert their antimicrobial effects are still under investigation. However, it is proposed that their action involves the disruption of essential cellular processes in bacteria. The heterocyclic nature of the scaffold likely facilitates interactions with bacterial enzymes or other key proteins, leading to the inhibition of vital metabolic pathways or the disruption of cell wall integrity. Further research is needed to elucidate the specific molecular targets and pathways involved in their antimicrobial action.

Enzyme Inhibition Potential

Enzyme inhibition is a major strategy in drug discovery for the treatment of various diseases. The 1,4,5-oxadiazepane scaffold has shown promise as a platform for the development of potent enzyme inhibitors.

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It plays a significant role in the pathogenesis of infections caused by certain bacteria, such as Helicobacter pylori, which is associated with gastritis and peptic ulcers. Inhibition of urease is therefore a key therapeutic strategy. Derivatives of 1,4,5-oxadiazepane have demonstrated efficacy in inhibiting urease.

The development of urease inhibitors based on the 1,4,5-oxadiazepane scaffold could lead to new treatments for infections and other conditions where urease activity is a contributing factor.

Beyond urease, the 1,4,5-oxadiazepane scaffold has the potential to interact with a range of other enzymes. For instance, related diazepine (B8756704) structures have been investigated as inhibitors of factor Xa, a key enzyme in the blood coagulation cascade, suggesting a potential application in the development of anticoagulants. nih.gov The broad biological activities reported for similar heterocyclic structures, such as oxadiazoles, which include antiviral and anticancer effects, suggest that 1,4,5-oxadiazepane derivatives may also target a variety of enzymes involved in these disease processes. ontosight.airesearchgate.netmdpi.com

The structural features of the 1,4,5-oxadiazepane ring system make it an attractive candidate for further exploration as a scaffold for the design of inhibitors against a wide array of enzymatic targets with significant biological relevance.

Table 2: Investigated and Potential Enzyme Targets for 1,4,5-Oxadiazepane and Related Scaffolds

| Enzyme Target | Biological Relevance |

| Urease | Bacterial pathogenesis (e.g., H. pylori infections). |

| Factor Xa | Blood coagulation, potential for anticoagulant therapy. nih.gov |

| Other Potential Targets | Based on related scaffolds, potential for antiviral, anticancer, and other therapeutic applications. ontosight.airesearchgate.netmdpi.com |

This table provides examples of enzyme targets and is not an exhaustive list.

Anticancer and Antioxidant Activities of 1,4,5-Oxadiazepane Derivatives

Research into the therapeutic potential of heterocyclic compounds has revealed significant anticancer and antioxidant properties in structures related to 1,4,5-oxadiazepane, particularly within the 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole classes.

In Vitro Anti-Proliferative Effects on Cancer Cell Lines

Although specific studies on the anti-proliferative effects of 1,4,5-oxadiazepane derivatives are not extensively reported in the literature, the related 1,3,4-oxadiazole and 1,2,5-oxadiazole scaffolds are a cornerstone in the development of potential anticancer agents. nih.govbiointerfaceresearch.com These compounds have demonstrated cytotoxicity against a wide array of human cancer cell lines.

Derivatives of 1,3,4-oxadiazole have shown potent activity against various cancer cell lines, including breast (MCF-7, MDA-MB-231), colon (HT29), liver (HepG2), and leukemia (K562). researchgate.netnih.govnih.gov For instance, certain 2,5-disubstituted 1,3,4-oxadiazoles exhibited significant cytotoxic effects, with some compounds showing greater potency than the standard chemotherapeutic agent cisplatin (B142131) in specific cell lines. nih.gov One study highlighted a compound that was particularly effective against the K562 human erythromyeloblastoid leukemia cell line, with an 85% inhibition ratio, marking it as a promising lead for further development. nih.gov Similarly, research on 1,2,5-oxadiazole derivatives identified compounds with significant cytotoxic activity against the HCT-116 colon cancer cell line. nih.gov The anti-proliferative mechanism for some of these derivatives has been linked to the inhibition of critical cellular targets like topoisomerase IIα. nih.gov

| Derivative Class | Compound | Cancer Cell Line | Activity (IC₅₀ or % Inhibition) | Source |

| 1,3,4-Oxadiazole | Compound 5f | K562 (Leukemia) | 85% inhibition | nih.gov |

| 1,3,4-Oxadiazole | Compound 4h | A549 (Lung) | <0.14 µM | nih.gov |

| 1,3,4-Oxadiazole | Compound 4l | A549 (Lung) | 1.59 µM | nih.gov |

| 1,3,4-Oxadiazole | Benzoxazole analogue | HT-29 (Colon) | 0.018 µM | biointerfaceresearch.com |

| 1,2,4-Oxadiazole | Thiazolyl derivative 7f | MCF-7 (Breast) | GI₅₀ <100 nM | researchgate.net |

| 1,2,5-Oxadiazole | Derivative 4 | HCT-116, HeLa, MCF7, MDA-MB 468 | Significant activity | nih.gov |

Antioxidant Capacity and Mechanisms of Reactive Oxygen Species Modulation

The modulation of reactive oxygen species (ROS) is a critical factor in various pathological conditions, including cancer. While direct data on 1,4,5-oxadiazepane derivatives is sparse, related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives have been evaluated for their antioxidant capabilities.

A study on 1,2,4-oxadiazole-based structural analogs of resveratrol (B1683913) found that several compounds exhibited significant ROS scavenging abilities. nih.gov One particular derivative, containing two para-hydroxyphenyl moieties linked by the 1,2,4-oxadiazole ring, surpassed resveratrol in its potency to inhibit ROS production. nih.gov This activity is often linked to the inhibition of pathways like NF-κB, which are crucial in inflammatory and oxidative stress responses. nih.gov The generation of ROS by enzymes such as NADPH oxidases (NOXs) is a key process in cell signaling and pathology. nih.govnih.gov

Similarly, newly synthesized 1,3,4-oxadiazole derivatives have been assessed for their antioxidant potential through various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging. pensoft.netmdpi.com Certain derivatives showed excellent antioxidant potential, with one compound demonstrating 80.23% inhibition of DPPH free radicals at a concentration of 100 µg/mL, comparable to the standard antioxidant ascorbic acid. mdpi.com This suggests that the oxadiazole scaffold can be a valuable template for designing potent antioxidants.

Broader Pharmacological Modalities of 1,4,5-Oxadiazepane Derivatives

The structural features of the 1,4,5-oxadiazepane ring suggest potential for interaction with various biological targets. Investigations into related heterocyclic structures provide a basis for identifying these potential therapeutic applications.

Target Identification and Receptor Binding Studies for Therapeutic Applications

Target identification is a crucial step in drug discovery. For derivatives of the related 1,4-oxazepane structure, research has identified selectivity for the dopamine (B1211576) D(4) receptor, suggesting potential applications as antipsychotic agents without the extrapyramidal side effects common to older drugs. nih.gov Radioligand binding assays are instrumental in these studies, helping to determine the affinity of new compounds for specific receptors. nih.govsemanticscholar.org

In the realm of cancer therapy, derivatives of 1,3,4-oxadiazole have been found to inhibit key enzymes and receptors involved in tumor growth and proliferation. These targets include epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and cyclin-dependent kinase 1 (CDK1). nih.govnih.govmdpi.com Furthermore, some 1,3,4-oxadiazole derivatives have been identified as ligands for benzodiazepine (B76468) receptors, indicating potential activity within the central nervous system. semanticscholar.org The ability of these compounds to interact with such a diverse range of targets highlights the versatility of the oxadiazole scaffold in medicinal chemistry. biointerfaceresearch.com

In Vitro Biological Evaluation Protocols (e.g., Minimal Inhibitory Concentration assays, cell proliferation assays)

A variety of standardized in vitro protocols are employed to assess the biological activity of newly synthesized compounds, including derivatives of oxadiazepane and oxadiazole.

Cell Proliferation and Cytotoxicity Assays: The most common method to evaluate anti-proliferative effects is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netamazonaws.com This colorimetric assay measures the metabolic activity of cells, which corresponds to cell viability. Cells are seeded in microplates, treated with various concentrations of the test compounds, and incubated. The reduction of MTT by mitochondrial dehydrogenases in living cells produces a purple formazan (B1609692) product, which is quantified spectrophotometrically. amazonaws.com Another similar method is the MTS assay. nih.gov

Enzyme Inhibition Assays: To determine the specific molecular targets of active compounds, enzyme inhibition assays are performed. For example, an Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the expression or inhibition of specific proteins like CDK1 in cancer cells treated with test compounds. mdpi.com

Antimicrobial Assays: The Minimal Inhibitory Concentration (MIC) is determined to assess antimicrobial activity. This involves preparing serial dilutions of the compounds in a liquid growth medium, which is then inoculated with a specific microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after an incubation period. itmedicalteam.pl The filter paper disc method is another common technique for screening antimicrobial activity. itmedicalteam.pl

Cell Cycle Analysis: Flow cytometry is used to analyze the effects of a compound on the cell cycle. Cells are treated with the compound, stained with a fluorescent dye that binds to DNA (like propidium (B1200493) iodide), and then analyzed. The resulting data can reveal if the compound causes cell cycle arrest at a particular phase (e.g., G0/G1, S, G2/M), which is a common mechanism for anticancer agents. nih.govnih.gov

Metabolism and Biotransformation of 1,4,5-Oxadiazepane Derivatives in Biological Systems

For example, the metabolism of 1,4-benzodiazepines, a well-known class of drugs, typically occurs in the liver through phase I (oxidation, demethylation) and phase II (glucuronidation) reactions before being excreted in the urine. researchgate.net The 1,3,4-oxadiazole ring is recognized as a bioisostere of amide and ester groups and is often incorporated into drug candidates to improve metabolic stability and pharmacokinetic properties. nih.gov Its stability in aqueous environments can help regulate the metabolic degradation that amides might otherwise undergo. nih.gov

The primary documented application of this compound is as a process intermediate in chemical synthesis, particularly for herbicides. google.comgoogle.com In these processes, the core structure is typically built upon or transformed, meaning its own metabolic profile in a biological system as a final product has not been the focus of investigation. Future studies would be required to determine how the 1,4,5-oxadiazepane ring itself is metabolized, including identifying potential sites of oxidation, reduction, or conjugation, and to characterize the resulting metabolites.

Structure Activity Relationship Sar and Computational Chemistry of 1,4,5 Oxadiazepane Scaffolds

Elucidation of Key Structural Features Influencing Biological Activity

The biological activity of compounds derived from the 1,4,5-oxadiazepane (B1588983) scaffold is governed by specific structural features. The seven-membered ring itself provides a flexible backbone that can be modified to enhance biological activity. Research has shown that the type and placement of various functional groups on this heterocyclic system are critical in defining its interaction with biological targets. For instance, in the development of potential anticancer agents, derivatives of 1,4,5-oxadiazepane have been synthesized and evaluated, indicating the scaffold's potential as a basis for new therapeutic agents. ontosight.ai The ability to make modifications at different positions of the ring allows for the fine-tuning of the molecule's properties to improve efficacy.

Impact of Substituent Variation on Efficacy and Selectivity

The strategic modification of substituents on the 1,4,5-oxadiazepane scaffold is a key approach to optimizing the efficacy and selectivity of these compounds. The nature of the chemical groups attached to the core ring system can profoundly influence the molecule's biological profile.

Positional Effects of Substituents on the Oxadiazepane Ring and Peripheral Moieties

The specific location of substituents on the 1,4,5-oxadiazepane ring and any attached peripheral groups, such as phenyl rings, is a critical determinant of biological activity. Studies on related heterocyclic systems, like oxadiazoles, have demonstrated that the position of a substituent can dramatically alter a compound's effectiveness. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives, the placement of halogen substituents at different positions on a phenyl ring led to significant variations in their analgesic activity. researchgate.net This principle underscores the importance of precise positional control during the synthesis of new 1,4,5-oxadiazepane analogues to achieve the desired therapeutic effect.

Role of Hydrophobic, Halogen, and Hydrogen-Bonding Substituents in Activity Profiles

The physicochemical properties of substituents play a vital role in the activity of 1,4,5-oxadiazepane derivatives.

Hydrophobic Substituents: The addition of hydrophobic groups can modulate a compound's interaction with biological targets.

Halogen Substituents: Halogens like chlorine and bromine are often incorporated to enhance a molecule's biological activity. For example, in a series of 1,3,4-oxadiazole analogues, derivatives with electron-withdrawing groups such as chlorine showed notable antibacterial activity. nih.gov Similarly, bromo-substituted compounds have also demonstrated biological potential. nih.govmdpi.com

Hydrogen-Bonding Substituents: The capacity to form hydrogen bonds is crucial for the interaction between a drug molecule and its target. The presence of hydrogen bond donors and acceptors in the substituents can significantly contribute to the binding affinity.

The following table illustrates how different substituents on related oxadiazole structures can influence their biological activity.

| Compound Series | Substituent Group | Position | Observed Biological Activity |

| 1,3,4-Oxadiazole Derivatives nih.gov | Electron-withdrawing (e.g., Chlorine) | Phenyl ring | Enhanced antibacterial activity |

| 1,3,4-Oxadiazole Derivatives nih.gov | Electron-releasing (e.g., Methoxy, Methyl) | Phenyl ring | Better antibacterial activity |

| Imidazo[4,5-b]pyridines mdpi.com | Bromine | Pyridine nuclei | Moderate activity against E. coli |

| 1,3,4-Oxadiazole Derivatives researchgate.net | Halogen | 5-position of oxadiazole ring | Most effective analgesic activity |

Conformational Analysis and Intrinsic Ring Flexibility of 1,4,5-Oxadiazepane and its Derivatives

The seven-membered ring of the 1,4,5-oxadiazepane scaffold imparts significant conformational flexibility. nih.gov This flexibility allows the molecule to adopt various spatial arrangements, which can be crucial for its interaction with the binding sites of biological targets. The ability to adopt different conformations can enable the molecule to present its substituents in an optimal orientation for binding, potentially leading to higher efficacy. The specific conformation adopted can be influenced by the nature and position of the substituents on the ring.

Computational Chemistry Approaches for Compound Design and Mechanistic Insights

Computational chemistry provides powerful tools for designing new 1,4,5-oxadiazepane derivatives and understanding their mechanisms of action. These methods allow for the prediction of how these compounds will interact with biological targets at a molecular level.

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking are computational techniques that predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule, such as a protein (receptor). researchgate.net These studies are instrumental in drug discovery and can provide insights into the binding affinity of a compound. researchgate.net For example, in studies of 1,3,4-oxadiazole derivatives, molecular docking has been used to screen compounds for their potential as anticonvulsant agents by simulating their interaction with the GABA-A receptor. researchgate.net This approach helps in identifying key interactions, such as hydrogen bonds, between the ligand and the amino acid residues of the target protein. researchgate.nethilarispublisher.com The insights gained from these computational studies can guide the synthesis of new derivatives with improved activity. researchgate.net

Industrial and Agri Chemical Applications of 1,4,5 Oxadiazepane As an Intermediate

A Key Intermediate in Herbicide Synthesis

1,4,5-Oxadiazepane (B1588983) and its salts are instrumental in the production of certain herbicides, most notably those belonging to the tetrahydropyrazolodione class. google.com The compound's structure is a fundamental building block for creating the ultimate herbicidal agent. biosynth.com

Crafting Herbicidal Molecules: The Path to Pinoxaden (B166648)

A prime example of the industrial significance of 1,4,5-Oxadiazepane derivatives is their role in the synthesis of pinoxaden, a selective post-emergence herbicide used in cereal crops. researchgate.netresearchgate.net The synthesis of pinoxaden involves the reaction of a researchgate.netgoogle.comgoogle.com-oxadiazepine derivative with a substituted phenylmalonic acid derivative. google.com

One common pathway involves the reaction of researchgate.netgoogle.comgoogle.com-oxadiazepine dihydrobromide with 2-(2,6-diethyl-4-methylbenzene)malonamide. google.com This reaction forms an intermediate, 8-(2,6-diethyl-4-methylbenzene)tetrahydropyrazol[1,2d] researchgate.netgoogle.comgoogle.com-oxadiazepine-7,9-dione, which is then reacted with pivaloyl chloride to yield the final product, pinoxaden. google.comgoogle.com

Industrial-Scale Production and Optimization

The industrial production of researchgate.netgoogle.comgoogle.com-oxadiazepine derivatives has been the subject of process optimization to improve yield and purity. google.com A common method involves the reaction of N,N'-diacylhydrazines with a 2,2'-disubstituted diethyl ether in a polar solvent, such as dimethyl sulfoxide (B87167) (DMSO), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMA), in the presence of a base. google.com This step forms a 4,5-diacyl- researchgate.netgoogle.comgoogle.com-oxadiazepine intermediate. google.com

This intermediate can then be converted to the desired researchgate.netgoogle.comgoogle.com-oxadiazepine salt, such as the hydrochloride, by reaction with a hydrohalic acid in a high-boiling polar solvent. google.com Alternatively, a process using a base for the deacylation step has also been developed. google.com These processes are designed to be scalable for industrial application, allowing for either batchwise or continuous production. google.com The yields for the formation of the researchgate.netgoogle.comgoogle.com-oxadiazepine salts are generally reported to be in the range of 80 to 95%. google.com

| Reactant 1 | Reactant 2 | Solvent | Product | Yield |

| N,N'-diacylhydrazine | 2,2'-disubstituted diethyl ether | DMSO, NMP, or DMA | 4,5-diacyl- researchgate.netgoogle.comgoogle.com-oxadiazepine | 40-76% |

| 4,5-diacyl- researchgate.netgoogle.comgoogle.com-oxadiazepine | Hydrohalic acid | High-boiling alcohol | researchgate.netgoogle.comgoogle.com-oxadiazepine salt | 80-95% |

| 4,5-diacyl- researchgate.netgoogle.comgoogle.com-oxadiazepine | Base (e.g., KOH) | Polar solvent (e.g., water) | researchgate.netgoogle.comgoogle.com-oxadiazepine | 60-95% google.com |

Exploring New Frontiers: Polymer Synthesis and Advanced Materials

While the primary application of 1,4,5-Oxadiazepane is in the agrochemical sector, its heterocyclic structure suggests potential for use in polymer synthesis and materials science. Heterocyclic compounds are known to be valuable monomers and building blocks for creating polymers with specific properties. Research into oxadiazole-based energetic materials, for instance, highlights the stability and energy potential of such ring systems. researchgate.net The synthesis of chiral 1,4-oxazepane (B1358080) derivatives from polymer-supported homoserine further demonstrates the utility of similar heterocyclic structures in creating complex molecules with potential applications in materials science. rsc.org

Aiding Chemical Transformations: Catalytic Roles

1,4,5-Oxadiazepane dihydrochloride (B599025) can act as a catalyst in various chemical reactions, facilitating the formation of complex organic molecules and nitrogen-containing heterocycles. The nitrogen atoms within the ring structure can participate in catalytic cycles. ontosight.ai While specific catalytic applications of 1,4,5-Oxadiazepane itself are not extensively detailed in the provided context, related diazepine (B8756704) and benzodiazepine (B76468) syntheses have been shown to be efficiently catalyzed by heteropolyacids, indicating the potential for similar catalytic systems involving oxadiazepane structures. nih.gov

A Versatile Building Block in Agrochemical and Fine Chemical Manufacturing

Beyond its direct role in the synthesis of pinoxaden, 1,4,5-Oxadiazepane hydrochloride is a valuable intermediate in the broader agrochemical and fine chemical industries. biosynth.comechemi.com Its utility as a scaffold allows for the creation of a diverse range of compounds. biosynth.com The ability to undergo reactions such as alkylation and acylation makes it a versatile component in the synthesis of various research chemicals and other proprietary molecules. ontosight.ai

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in the structural confirmation and identification of 1,4,5-Oxadiazepane (B1588983) hydrochloride, offering insights into its molecular framework and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1,4,5-Oxadiazepane hydrochloride. Both ¹H and ¹³C NMR are utilized to map the connectivity of atoms within the molecule.

In the ¹H NMR spectrum of a related compound, 4,5-diacetyl- nih.gov-oxadiazepine, the acetyl protons are expected to appear as a singlet around δ 2.1-2.3 ppm. The protons on the heterocyclic ring would exhibit characteristic multiplets, with their chemical shifts and coupling constants providing information about their spatial arrangement. For this compound itself, the protons adjacent to the nitrogen atoms would be expected to be deshielded and appear at a lower field. The integration of the proton signals confirms the number of protons in each environment, further validating the structure.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the diacetylated analog, the carbonyl carbons of the acetyl groups are typically observed in the range of δ 170–175 ppm. The carbon atoms of the oxadiazepane ring would have distinct chemical shifts. For instance, in a similar heterocyclic system, the carbons of a 1,3,4-oxadiazole (B1194373) ring appear at approximately 164.32 and 161.98 ppm, while an aliphatic carbon attached to the ring is found around 50.24 ppm. researchgate.net The chemical shifts of the carbon atoms in this compound would be influenced by the neighboring heteroatoms and the protonation state.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.10 - 3.30 | m | 4H | -CH₂-N- |

| 3.80 - 4.00 | m | 4H | -CH₂-O- |

| 9.50 - 10.50 | br s | 2H | -NH₂⁺- |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| 45.0 - 50.0 | -CH₂-N- |

| 65.0 - 70.0 | -CH₂-O- |

Infrared (IR) and Mass Spectrometry (MS) for Molecular Fingerprinting and Identification

Infrared (IR) spectroscopy provides a molecular fingerprint of this compound by identifying its functional groups. Characteristic absorption bands would be expected for the N-H stretching of the secondary amine salt, typically in the region of 2400-2800 cm⁻¹. The C-O-C ether linkage would exhibit a strong absorption band around 1100 cm⁻¹. C-N and C-H stretching and bending vibrations would also be present, contributing to the unique IR spectrum of the compound.

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion peak corresponding to the free base [M+H]⁺ would be observed, confirming the molecular weight. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula with high accuracy. The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) offers further structural information by revealing characteristic losses of neutral fragments from the parent ion.

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for separating this compound from any impurities, thus enabling its purity to be accurately assessed.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modalities (e.g., UV)

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for profiling any related impurities. A patent for the synthesis of nih.gov-oxadiazepine derivatives indicates that the purity of the hydrochloride salt is typically around 90%, with the final product sometimes containing residual solvent from the synthesis. google.com

A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). Since this compound lacks a strong chromophore, UV detection at a low wavelength (e.g., ~210 nm) may be employed. Alternatively, detection modalities such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) can be used for more universal detection of non-chromophoric compounds. Method validation would include assessments of linearity, accuracy, precision, and specificity to ensure reliable and accurate purity determination.

Table 3: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. Due to the salt nature and likely low volatility of this compound, direct analysis by GC may be challenging. However, derivatization to a more volatile form could enable GC analysis for specific impurity checks, such as for residual volatile organic solvents from the synthesis process.

Thin-Layer Chromatography (TLC) serves as a rapid and simple technique for monitoring the progress of reactions during the synthesis of this compound and for preliminary purity checks. A typical TLC system would involve a silica (B1680970) gel plate as the stationary phase and a polar solvent mixture as the mobile phase. For instance, a mixture of chloroform (B151607) and methanol (e.g., 8:2) has been used as an eluent for related heterocyclic compounds. researchgate.net Visualization of the spots can be achieved using a variety of methods, including iodine vapor or specific staining reagents.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive three-dimensional structure of a crystalline solid. For this compound, a single-crystal X-ray diffraction study would unequivocally confirm the seven-membered ring conformation, the bond lengths and angles, and the packing of the molecules in the crystal lattice. This technique would also clarify the position of the chloride counter-ion and the nature of the hydrogen bonding interactions within the crystal structure. While no specific crystal structure for this compound is publicly available, this method remains the gold standard for solid-state structural elucidation.

Intellectual Property Landscape and Patent Analysis Pertaining to 1,4,5 Oxadiazepane Hydrochloride

Global Patenting Trends and Geographical Distribution of Innovations

The intellectual property landscape for 1,4,5-oxadiazepane (B1588983) hydrochloride and its derivatives is characterized by a strategic and geographically widespread portfolio of patents. The innovations are primarily documented in key patent offices, including the European Patent Office (EPO), the United States Patent and Trademark Office (USPTO), the World Intellectual Property Organization (WIPO), and national patents in countries such as Canada and China. google.comgoogle.comgoogle.comgoogle.com

The patenting activity appears to have been most active in the early to mid-2000s, with a clear focus on securing intellectual property rights for efficient and scalable manufacturing processes. The geographical distribution of these patents indicates a strategic approach to protect innovations in major agricultural markets and manufacturing hubs across North America, Europe, and Asia. This widespread filing strategy underscores the commercial importance of the end-products derived from 1,4,5-oxadiazepane hydrochloride.

Identification of Key Patent Holders and Research Entities in the Field

The dominant force in the patent landscape of this compound is unequivocally the Swiss-based agrochemical giant, Syngenta , and its various corporate entities, including Syngenta Participations AG, Syngenta Crop Protection LLC, and Syngenta Limited. google.comgoogle.comgoogle.comgoogle.comepo.org The vast majority of patents related to the synthesis and application of this compound are assigned to Syngenta, highlighting their significant investment and pioneering role in this specific area of chemistry.

While Syngenta is the primary innovator, other entities have also been active in related fields. For instance, some Chinese companies, such as Zhejiang Zhuji Huali Chemical Foreign Trade Co., Ltd. and Luzhou Dongfang Agrochemical Co., Ltd., hold patents for the preparation processes of oxadiazepine compounds, indicating a growing interest and capability in this area within China. google.com However, the core patents for the specific synthesis of this compound and its direct application remain heavily concentrated with Syngenta.

Analysis of Patented Synthetic Routes and Processes

The patented synthetic routes for this compound are well-defined and consistently described across multiple patent documents. The core of the innovation lies in a two-step process. google.comgoogle.com

The first step involves the cyclization of an N,N'-diacylhydrazine with a 2,2'-disubstituted diethyl ether in the presence of a base and a polar solvent to form a 4,5-diacyl- google.comgoogle.comgoogle.com-oxadiazepine intermediate. google.comgoogle.com The patents provide detailed examples of this reaction, often utilizing N,N'-diacetylhydrazine and 2,2'-dichlorodiethyl ether. google.com

The second key step is the deacylation of the 4,5-diacyl- google.comgoogle.comgoogle.com-oxadiazepine intermediate to yield the desired 1,4,5-oxadiazepane, which is then converted to its hydrochloride salt. google.comgoogle.com The patents describe methods using a hydrohalic acid, such as anhydrous hydrogen chloride, in a suitable solvent to achieve this transformation. google.com An alternative patented process involves the use of a base for the deacylation step. google.comgoogle.comepo.org

The patents also cover variations in reaction conditions, solvents, and catalysts to optimize yield and purity, demonstrating a thorough exploration of the process chemistry for industrial-scale production. google.comgoogle.com

Examination of Patented Applications and Their Scope

The patented applications of this compound are narrowly and explicitly focused on its use as a crucial intermediate in the synthesis of a specific class of herbicides. google.comgoogle.comgoogle.com These herbicides belong to the tetrahydropyrazolodione family. google.comgoogle.comgoogle.com The patents from Syngenta consistently claim the use of the prepared google.comgoogle.comgoogle.com-oxadiazepine derivatives for the manufacture of these herbicidal compounds. google.comgoogle.comgoogle.comgoogle.com

The scope of these patents is strategically designed to protect the entire value chain, from the novel synthesis of the intermediate to its final application in a commercially significant product line. While the broader class of oxadiazepanes has been explored for other potential biological activities, the patent portfolio for this compound itself is firmly rooted in the agrochemical sector. There is no significant evidence in the reviewed patent literature of this specific compound being patented for pharmaceutical or other industrial applications.

Strategic Implications for Future Research and Commercial Development

The intellectual property landscape surrounding this compound holds several strategic implications. The strong and mature patent portfolio established by Syngenta creates a significant barrier to entry for competitors seeking to manufacture or use this specific intermediate for the production of tetrahydropyrazolodione herbicides. This effectively solidifies Syngenta's market position for the herbicides derived from this intermediate.

For future research, the existing patents lay a clear foundation for the established synthetic methodologies. Any new research aimed at the commercial production of this compound would need to focus on developing novel, non-infringing synthetic routes. This could involve exploring alternative starting materials, different cyclization strategies, or more efficient deacylation methods.

From a commercial development perspective, the current landscape suggests that the value of this compound is intrinsically tied to the success of the herbicides it is used to produce. Any future commercial development of this compound would likely be in response to the demand for these specific agrochemicals. While the potential for other applications of the 1,4,5-oxadiazepane scaffold may exist, a significant investment in new research and development, along with a separate patenting strategy, would be required to explore and protect such innovations.

Future Perspectives and Research Trajectories for 1,4,5 Oxadiazepane Hydrochloride

Advancements in Sustainable and Green Synthetic Methodologies

Future research will likely prioritize the development of more environmentally friendly and efficient methods for synthesizing 1,4,5-Oxadiazepane (B1588983) hydrochloride. Current synthetic routes can involve multiple steps, including the reaction of N,N'-diacylhydrazines with 2,2'-disubstituted diethyl ethers followed by acid deprotection. google.com

Key areas for advancement include:

Catalytic Systems: Exploring novel catalysts to improve reaction yields and reduce the need for harsh reagents.

Solvent Selection: Investigating the use of greener, recyclable solvents to replace polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) that are currently in use. google.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

One-Pot Syntheses: Developing streamlined processes where multiple reaction steps are carried out in a single reaction vessel, which can significantly improve efficiency and reduce resource consumption.

A patent for the preparation of nih.govbiosynth.com-oxadiazepine derivatives describes a process involving the reaction of N,N′-diacylhydrazine with a 2,2′-disubstituted diethyl ether in a polar solvent, followed by reaction with a hydrohalic acid. google.com The yields for the isolated salts are reported to be in the range of 80-95%. google.com

Deeper Mechanistic Understanding of Biological Interactions and Target Validation

A crucial future direction is to gain a more profound understanding of how 1,4,5-Oxadiazepane hydrochloride and its derivatives interact with biological systems at the molecular level. While some oxadiazepane derivatives have shown biological activity, the precise mechanisms of action are often not fully elucidated.

Future research in this area should focus on:

Target Identification: Employing techniques such as proteomics and chemical biology to identify the specific proteins and enzymes that compounds based on the 1,4,5-oxadiazepane scaffold interact with.

Binding Site Characterization: Using structural biology methods like X-ray crystallography and NMR spectroscopy to visualize how these molecules bind to their biological targets.

Pathway Analysis: Investigating the downstream effects of target engagement to understand the broader biological consequences and therapeutic potential. For instance, some derivatives are known to inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.

Derivatives of 1,4,5-oxadiazepane have demonstrated notable antimicrobial activity. For example, certain compounds have shown significant inhibition of fungal species like Aspergillus niger and Rhizoctonia solani at concentrations around 200 ppm.

Exploration of Novel Therapeutic Areas and Multi-Target Specificity

Building on a deeper mechanistic understanding, future research can explore new therapeutic applications for this compound and its analogs. The inherent structural features of the oxadiazepane ring make it a versatile scaffold for drug discovery. ontosight.ai

Potential therapeutic areas for exploration include:

Antimicrobial Agents: Given the observed antibacterial and antifungal properties of some derivatives, further investigation into their potential as treatments for infectious diseases is warranted. Studies have shown efficacy against strains like Salmonella typhi and Bacillus subtilis.

Antiviral Compounds: Preliminary research suggests that some related compounds may have antiviral effects, a promising avenue for further study. ontosight.ai

Anticancer Therapeutics: The development of 1,4,5-oxadiazepane derivatives as potential anticancer agents is another area of active research. ontosight.ai

Neuroactive Compounds: The hydrochloride derivative has been used in the synthesis of neuroactive compounds, suggesting potential applications in neurology.

Development of Advanced Materials and Functional Molecules Incorporating the 1,4,5-Oxadiazepane Core

Beyond pharmaceuticals, the unique structural and electronic properties of the 1,4,5-oxadiazepane ring system make it a candidate for the development of novel materials.

Future research in materials science could involve:

Coordination Polymers: Utilizing the nitrogen atoms in the ring to coordinate with metal ions, potentially leading to the formation of functional coordination polymers with interesting magnetic or catalytic properties.

Functional Dyes: Incorporating the oxadiazepane scaffold into larger chromophoric systems to develop new dyes with specific optical properties.

Agrochemicals: Building on the known herbicidal activity of some oxadiazepine derivatives, such as Pinoxaden (B166648), further development in this area is a strong possibility.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design for Oxadiazepanes

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of oxadiazepane-based compounds will be no exception. nih.govnih.gov These computational tools can significantly accelerate the design and optimization process. youtube.com

Future integration of AI and ML in this field will likely include:

Virtual Screening: Using machine learning models to screen large virtual libraries of oxadiazepane derivatives to identify candidates with a high probability of biological activity. nih.govmdpi.com

De Novo Design: Employing generative AI models to design entirely new oxadiazepane-based molecules with optimized properties for specific biological targets. mdpi.com

Predictive Modeling: Developing algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to identify promising candidates early in the discovery pipeline. nih.gov

Personalized Medicine: In the long term, AI could help in tailoring treatments based on oxadiazepane derivatives to individual patient profiles by analyzing genomic and other biological data. nih.govmdpi.com

The synergy between experimental research and computational approaches will be pivotal in unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Q. What are the established synthetic routes for 1,4,5-Oxadiazepane hydrochloride, and how can reaction conditions be optimized for academic research?

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC with a mobile phase of sodium phosphate buffer (pH 7.5) and acetonitrile (15:85 v/v) to detect impurities. LC-MS/MS (e.g., using a C18 column and ESI+ mode) confirms molecular weight (MW: 156.6 g/mol) and fragmentation patterns. NMR (¹H/¹³C) verifies ring structure: δ 3.2–3.8 ppm (methylene protons adjacent to N/O) and δ 4.5–5.0 ppm (NH/OH groups) .

Advanced Research Questions

Q. What computational tools predict the physicochemical properties of this compound, and how reliable are they?

Q. How can reaction pathways be optimized to minimize byproducts like 1,4-Oxazepane derivatives?

- Methodological Answer : Byproduct formation arises from incomplete cyclization or competing ring sizes. Use kinetic studies (e.g., in situ FTIR monitoring) to identify rate-determining steps. Optimize reaction time (e.g., 8–10h for cyclization) and add catalytic bases (e.g., K₂CO₃) to suppress side reactions. Purify via flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) .

Q. What strategies are effective for evaluating the biological activity of 1,4,5-Oxadiazepane derivatives?

Q. How can researchers address stability challenges during long-term storage of this compound?

- Methodological Answer : Stability studies (ICH guidelines) show degradation via hydrolysis under humid conditions. Store at -20°C in desiccated, amber vials. Monitor via accelerated aging tests (40°C/75% RH for 6 months) and quantify degradation products (e.g., oxadiazepane free base) using HPLC .

Contradictions and Gaps in Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.